molecular formula C15H10BrClN4OS B15082106 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B15082106
M. Wt: 409.7 g/mol
InChI Key: DQGQUFXUPBRPLW-QGMBQPNBSA-N
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Description

4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of multiple functional groups, including bromine, hydroxyl, and chlorine, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 4-chlorophenylhydrazine to form the Schiff base intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    Cyclization: The Schiff base intermediate is then subjected to cyclization with thiourea in the presence of a base such as sodium hydroxide. This step leads to the formation of the triazole ring, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Medicinal Chemistry: This compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Pharmaceuticals: It can be used as a lead compound for the synthesis of new pharmaceutical agents with improved efficacy and reduced side effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in critical cellular processes.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • **4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • **4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

The uniqueness of 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the triazole and thione moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H10BrClN4OS

Molecular Weight

409.7 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10BrClN4OS/c16-11-3-6-13(22)10(7-11)8-18-21-14(19-20-15(21)23)9-1-4-12(17)5-2-9/h1-8,22H,(H,20,23)/b18-8+

InChI Key

DQGQUFXUPBRPLW-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O)Cl

Origin of Product

United States

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